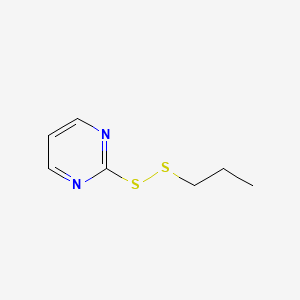

Antifungal agent 37

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2S2 |

|---|---|

Molecular Weight |

186.3 g/mol |

IUPAC Name |

2-(propyldisulfanyl)pyrimidine |

InChI |

InChI=1S/C7H10N2S2/c1-2-6-10-11-7-8-4-3-5-9-7/h3-5H,2,6H2,1H3 |

InChI Key |

AKRNPRSONYURMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCSSC1=NC=CC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Antifungal Mechanism of LL-37: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human cathelicidin antimicrobial peptide, LL-37, is a crucial effector molecule of the innate immune system, demonstrating a broad spectrum of antimicrobial activity against bacteria, viruses, and fungi. As an endogenous peptide, LL-37 represents a promising template for the development of novel antifungal therapeutics. This technical guide provides a comprehensive overview of the core mechanisms through which LL-37 exerts its antifungal effects, with a focus on key pathogenic fungi. The information presented herein is intended to support research and development efforts aimed at harnessing the therapeutic potential of LL-37 and its analogues.

Core Antifungal Mechanisms of Action

LL-37 employs a multi-pronged approach to neutralize and eliminate fungal pathogens. Its primary mechanisms of action can be categorized as follows:

-

Cell Surface Interactions and Wall Destabilization: LL-37, being cationic, initially interacts with negatively charged components of the fungal cell wall, such as mannans, glucans, and chitin. This binding disrupts the integrity of the cell wall, leading to increased permeability and sensitization of the fungus to further damage.[1][2]

-

Membrane Permeabilization: Following its interaction with the cell wall, LL-37 targets the fungal plasma membrane. It is widely believed that LL-37 monomers aggregate and insert into the lipid bilayer, forming transmembrane pores or channels. This leads to the leakage of intracellular contents, dissipation of ion gradients, and ultimately, cell lysis.[3][4][5][6]

-

Induction of Oxidative Stress: LL-37 can induce the generation of reactive oxygen species (ROS) within fungal cells.[4][5][7] This surge in oxidative stress damages vital cellular components, including proteins, lipids, and nucleic acids, contributing to fungal cell death.

-

Disruption of Intracellular Homeostasis: The peptide can disrupt critical intracellular processes. Notably, LL-37 has been shown to interfere with calcium homeostasis, leading to an influx of extracellular calcium and the release of calcium from intracellular stores. This dysregulation of calcium signaling can trigger various downstream events, including mitochondrial dysfunction.[7]

-

Inhibition of Cell Cycle Progression: LL-37 can arrest the fungal cell cycle, preventing replication and proliferation. Studies have shown that LL-37 can cause an accumulation of cells in the S phase of the cell cycle.[4][5]

-

Anti-adhesion and Anti-biofilm Activity: At sub-lethal concentrations, LL-37 can inhibit the adhesion of fungal cells to both biotic and abiotic surfaces, a critical first step in the formation of biofilms.[1][8] This is achieved by binding to cell wall carbohydrates, thereby masking adhesins.[1]

Quantitative Data on Antifungal Activity

The antifungal potency of LL-37 and its analogues has been quantified against a range of clinically relevant fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values reported in the literature.

| Fungal Species | Strain(s) | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |

| Candida albicans | SC5314 | 20 - 40 | ~10 µM | [1][3] |

| Candida auris | Clinical Isolates | 25 - 100 | 50 - 200 | [4] |

| Aspergillus fumigatus | Not specified | Inhibits growth | Not fungicidal | [9][10] |

Table 1: Antifungal Activity of LL-37 Against Various Fungal Species.

| Peptide | Fungal Species | MIC (µM) | Reference(s) |

| LL-37 | Candida albicans | > 250 | [8][11] |

| KE-18 (LL-37 mimetic) | Candida albicans | - | [8][11] |

| KR-12 (LL-37 mimetic) | Candida albicans | - | [8][11] |

| AC-1 (LL-37 analogue) | Candida spp. | - | [12] |

| AC-2 (LL-37 analogue) | Candida spp. | 0.07 | [13] |

| LL37-1 (LL-37 analogue) | Candida spp. | 0.07 | [13] |

| D (LL-37 analogue) | Candida spp. | - | [12] |

Table 2: Minimum Inhibitory Concentrations (MICs) of LL-37 and its Analogues Against Candida Species.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the antifungal mechanism of action of LL-37.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 document for yeasts.[4][12]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of LL-37.

Materials:

-

LL-37 peptide

-

Fungal isolates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of LL-37 in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

-

Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10^3 cells/mL in RPMI-1640 medium.

-

Perform serial twofold dilutions of the LL-37 stock solution in RPMI-1640 medium in the wells of a 96-well plate.

-

Add the fungal inoculum to each well. Include a positive control (fungus without peptide) and a negative control (medium only).

-

Incubate the plates at 35-37°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of LL-37 that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control, assessed visually or by measuring absorbance at a specific wavelength (e.g., 530 nm).

Membrane Permeabilization Assay (Propidium Iodide Uptake)

Objective: To assess the ability of LL-37 to disrupt the fungal plasma membrane.

Materials:

-

LL-37 peptide

-

Fungal cells

-

Propidium Iodide (PI) stock solution

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Grow fungal cells to the mid-logarithmic phase and wash them with PBS.

-

Resuspend the cells in PBS to a concentration of approximately 1 x 10^6 cells/mL.

-

Treat the fungal cells with various concentrations of LL-37 (e.g., at MIC and supra-MIC levels) for a defined period (e.g., 1-4 hours) at 37°C. Include an untreated control.

-

Add PI to the cell suspensions to a final concentration of 2-5 µg/mL.

-

Incubate for 15-30 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the percentage of PI-positive cells indicates membrane damage.

Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the induction of intracellular ROS by LL-37.

Materials:

-

LL-37 peptide

-

Fungal cells

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

PBS

-

Fluorometer or flow cytometer

Procedure:

-

Harvest and wash fungal cells as described in the membrane permeabilization assay.

-

Load the cells with DCFH-DA (typically 10 µM) by incubating for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove excess DCFH-DA.

-

Treat the cells with different concentrations of LL-37.

-

Measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, at various time points using a fluorometer or flow cytometer (excitation ~488 nm, emission ~525 nm). An increase in fluorescence indicates ROS production.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by LL-37 and typical experimental workflows.

Caption: Overview of the multifaceted antifungal mechanism of action of LL-37.

Caption: The role of the Rim101 signaling pathway in the fungal response to LL-37.[7]

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The human cathelicidin LL-37 is a potent and multifaceted antifungal agent. Its ability to target multiple cellular structures and processes, including the cell wall, plasma membrane, and intracellular homeostasis, makes it a formidable component of the innate immune defense. The detailed mechanisms and methodologies presented in this guide are intended to facilitate further research into LL-37 and its derivatives as potential next-generation antifungal therapies. A thorough understanding of its mode of action is paramount for the rational design of novel antifungal drugs that can overcome the challenges of emerging fungal resistance.

References

- 1. Human Antimicrobial Peptide LL-37 Inhibits Adhesion of Candida albicans by Interacting with Yeast Cell-Wall Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Antifungal Activity of Human Cathelicidin LL-37, a Membrane Disrupting Peptide, by Triggering Oxidative Stress and Cell Cycle Arrest in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Transmembrane Pores Formed by Human Antimicrobial Peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Frontiers | The Naturally Occurring Host Defense Peptide, LL-37, and Its Truncated Mimetics KE-18 and KR-12 Have Selected Biocidal and Antibiofilm Activities Against Candida albicans, Staphylococcus aureus, and Escherichia coli In vitro [frontiersin.org]

- 9. LL37 Inhibits Aspergillus fumigatus Infection via Directly Binding to the Fungus and Preventing Excessive Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LL37 Inhibits Aspergillus fumigatus Infection via Directly Binding to the Fungus and Preventing Excessive Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Synthesis and Characterization of Antifungal Agent 37: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Antifungal Agent 37, a novel heterocyclic disulfide inspired by the natural antimicrobial compound allicin. This document details the synthetic pathway, experimental protocols for antifungal evaluation, and a summary of its biological activity, offering valuable insights for researchers in mycology and drug discovery.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. Allicin, the principal bioactive compound in garlic, is a potent antimicrobial agent known for its reactive disulfide bond that interacts with thiol-containing enzymes in microbes. However, its therapeutic potential is limited by its inherent instability. Inspired by allicin's mode of action, a series of more stable heterocyclic disulfides have been synthesized, among which this compound has demonstrated significant antifungal properties. This guide focuses on the synthesis and detailed characterization of this promising compound.

Synthesis of this compound

The synthesis of this compound, a heterocyclic disulfide, is achieved through a straightforward and efficient method involving a thiol-disulfide exchange reaction. The general synthetic scheme is depicted below.[1]

General Synthetic Pathway:

Figure 1: General synthetic scheme for this compound.

Experimental Protocol:

The synthesis of this compound and its analogues is carried out as follows[2]:

-

Reaction Setup: To a solution of the corresponding mercapto-heterocycle (1.0 mmol) and a selected thiol (1.5 mmol) in 10 mL of dichloromethane (DCM) in an ice bath, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 mmol) is slowly added.

-

Reaction Progression: The reaction mixture is stirred for 1 hour at 0 °C.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed by rotary evaporation. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the pure heterocyclic disulfide.

Characterization of Antifungal Activity

The antifungal efficacy of this compound was evaluated against a panel of pathogenic fungi. The key parameters determined were the inhibition rates at a fixed concentration and the half-maximal effective concentration (EC50).

Data Presentation:

The quantitative antifungal activity data for this compound is summarized in the tables below[3].

Table 1: In Vitro Antifungal Activity of this compound (50 µg/mL) [3]

| Fungal Species | Inhibition Rate (%) |

| Rhizoctonia solani | 65.46 |

| Sclerotinia sclerotiorum | 98.56 |

| Botrytis cinerea | 41.99 |

| Fusarium graminearum | 66.80 |

| Magnaporthe oryzae | 36.70 |

| Phytophthora capsici | 28.26 |

| Aspergillus flavus | 100 |

| Penicillium expansum | 57.35 |

| Monilinia fructicola | 89.64 |

| Rhizopus stolonifer | 59.03 |

Table 2: EC50 Values of this compound against Selected Fungi [3]

| Fungal Species | EC50 (µg/mL) |

| Rhizoctonia solani | 10.67 |

| Sclerotinia sclerotiorum | 10.10 |

| Fusarium graminearum | 23.49 |

| Aspergillus flavus | >10 |

| Monilinia fructicola | 9.71 |

| Rhizopus stolonifer | 21.54 |

This compound also exhibited potent antibacterial activity against Xanthomonas oryzae, with a Minimum Inhibitory Concentration (MIC) value of 1.56 µg/mL, which was superior to the positive control, Thiodiazole Copper.[3][4]

Experimental Protocol for Antifungal Bioassay:

The in vitro antifungal activity was determined using the mycelium growth rate method.

-

Preparation of Media: Potato Dextrose Agar (PDA) medium is prepared and autoclaved.

-

Incorporation of Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten PDA at various concentrations. The final concentration of the solvent is kept constant and low to avoid any inhibitory effects.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed at the center of the PDA plate containing the test compound.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a period of time until the mycelial growth in the control plate (without the compound) reaches a certain diameter.

-

Measurement and Calculation: The diameter of the fungal colony on each plate is measured. The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(dc - dt) / dc] × 100 where 'dc' is the diameter of the colony in the control group and 'dt' is the diameter of the colony in the treatment group.

-

EC50 Determination: The EC50 value, the concentration of the compound that inhibits 50% of the mycelial growth, is calculated by probit analysis based on the inhibition rates at different concentrations.

Mechanism of Action

The mechanism of action of this compound is believed to be analogous to that of allicin, involving the disruption of cellular functions through interaction with thiol-containing proteins.

Proposed Signaling Pathway of Thiol-Disulfide Exchange:

Figure 2: Proposed mechanism of action for this compound.

Preliminary studies on related allicin-inspired disulfides suggest that these compounds can induce shrinkage of fungal hyphae, disrupt the integrity of the plasma membrane, and cause leakage of cellular contents.[4][5] The primary mechanism is thought to be the reaction of the disulfide bond with essential thiol groups in fungal enzymes and proteins, leading to their inactivation and subsequent cell death.[3][6]

Experimental Workflow for Mechanistic Studies:

Figure 3: Experimental workflow for mechanistic evaluation.

Conclusion

This compound, an allicin-inspired heterocyclic disulfide, demonstrates potent and broad-spectrum antifungal activity. Its straightforward synthesis and significant efficacy against various plant pathogenic fungi make it a promising lead compound for the development of new antifungal agents. Further studies are warranted to fully elucidate its mechanism of action, evaluate its in vivo efficacy in various models, and assess its toxicological profile. This guide provides a foundational resource for researchers aiming to build upon these initial findings and explore the therapeutic potential of this novel class of antifungal compounds.

References

- 1. Allicin-inspired pyridyl disulfides as antimicrobial agents for multidrug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What is the mechanism of Allicin? [synapse.patsnap.com]

- 4. Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antimicrobial effects of synthesized allicin on bacteria and fungi. [wisdomlib.org]

An In-depth Technical Guide on the Structure-Activity Relationship of Antifungal Agent 37 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of a novel series of triazole-containing antifungal agents. The lead compound, designated here as Antifungal Agent 37 (a hypothetical designation for compound 6m from a representative study), has demonstrated significant in vitro activity against a range of pathogenic fungi, including resistant strains. This document details the quantitative antifungal data, experimental protocols for synthesis and biological evaluation, and visual representations of key chemical pathways and SAR logic.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of novel antifungal agents. Triazole antifungals, which target the fungal enzyme lanosterol 14α-demethylase (CYP51), remain a cornerstone of antifungal therapy. This guide focuses on a novel series of triazole derivatives that incorporate a 1,2,3-benzotriazin-4-one moiety, designed to enhance antifungal potency and broaden the spectrum of activity, particularly against Aspergillus fumigatus. The lead compound from this series, this compound, exhibits promising activity that warrants further investigation and development.

Quantitative Structure-Activity Relationship (SAR) Data

The antifungal activity of the synthesized triazole derivatives was evaluated in vitro against a panel of pathogenic fungal strains. The Minimum Inhibitory Concentration (MIC) values, defined as the lowest concentration of the compound that inhibits visible fungal growth, were determined. The results are summarized in the tables below.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Triazole Analogs Against Various Fungal Strains

| Compound | R Group | C. albicans | C. parapsilosis | C. glabrata | C. neoformans | A. fumigatus |

| This compound (6m) | 7-Cl | 0.5 | 0.25 | 1 | 0.5 | 0.25 |

| 6a | H | 2 | 1 | 4 | 2 | 1 |

| 6b | 5-F | 1 | 0.5 | 2 | 1 | 0.5 |

| 6c | 6-F | 1 | 1 | 2 | 1 | 0.5 |

| 6d | 7-F | 0.5 | 0.5 | 1 | 0.5 | 0.25 |

| 6e | 8-F | 2 | 1 | 4 | 2 | 1 |

| 6f | 5-Cl | 1 | 0.5 | 2 | 1 | 0.5 |

| 6g | 6-Cl | 1 | 1 | 2 | 1 | 0.5 |

| 6h | 8-Cl | 2 | 1 | 4 | 2 | 1 |

| 6i | 5-Br | 1 | 0.5 | 2 | 1 | 0.5 |

| 6j | 6-Br | 1 | 1 | 2 | 1 | 0.5 |

| 6k | 7-Br | 0.5 | 0.25 | 1 | 0.5 | 0.25 |

| 6l | 8-Br | 2 | 1 | 4 | 2 | 1 |

| Fluconazole | - | 1 | 1 | 8 | 4 | >64 |

| Voriconazole | - | 0.25 | 0.125 | 0.5 | 0.25 | 0.25 |

SAR Analysis: The data in Table 1 reveals several key structure-activity relationships:

-

Effect of Substitution on the Benzotriazin-4-one Ring: The nature and position of the substituent on the benzotriazin-4-one ring significantly influence antifungal activity.

-

Halogen Substitution: Introduction of a halogen atom generally enhances antifungal activity compared to the unsubstituted analog (6a).

-

Positional Isomers: The position of the halogen substituent is critical. Compounds with substitution at the 7-position (6d, 6m , 6k) consistently demonstrate the most potent activity across all tested strains.

-

Nature of Halogen: While fluorine (6d) and bromine (6k) at the 7-position show excellent activity, chlorine at the 7-position (This compound/6m ) provides a comparable and, in some cases, slightly better activity profile.

-

Other Positions: Substitution at the 5-, 6-, and 8-positions generally results in decreased activity compared to the 7-substituted analogs.

Experimental Protocols

The synthesis of the target triazole compounds is a multi-step process. A generalized protocol is provided below.

Caption: General synthetic workflow for the preparation of triazole antifungal agents.

Step 1: Synthesis of Substituted 1,2,3-Benzotriazin-4-ones Substituted anthranilic acid (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5°C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise. The reaction mixture is stirred at this temperature for 1 hour. The resulting precipitate is filtered, washed with cold water, and dried to yield the corresponding 1,2,3-benzotriazin-4-one.

Step 2: N-Alkylation The substituted 1,2,3-benzotriazin-4-one (1.0 eq) and 1-bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (1.1 eq) are dissolved in dimethylformamide (DMF). Anhydrous potassium carbonate (2.0 eq) is added, and the mixture is stirred at 80°C for 12 hours. After cooling, the reaction mixture is poured into ice water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Epoxidation The product from Step 2 (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0°C. meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 24 hours. The reaction is then quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried, and concentrated. The residue is purified by column chromatography.

Step 4: Epoxide Opening with Triazole The epoxide from Step 3 (1.0 eq) and 1H-1,2,4-triazole (1.2 eq) are dissolved in DMF. Potassium carbonate (1.5 eq) is added, and the mixture is heated to 90°C for 6 hours. The reaction mixture is cooled, poured into water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final triazole derivative.

The in vitro antifungal activity of the synthesized compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for the in vitro antifungal susceptibility testing.

-

Fungal Strains and Media: The fungal strains were cultured on Sabouraud Dextrose Agar (SDA) at 35°C. RPMI 1640 medium buffered with MOPS was used for the broth microdilution assay.

-

Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL.

-

Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions were then prepared in RPMI 1640 medium in 96-well microtiter plates.

-

Incubation: The microtiter plates were inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC was determined as the lowest concentration of the compound at which there was no visible growth.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane. This disrupts the membrane's structure and function, leading to the inhibition of fungal growth and, in some cases, cell death. The enhanced activity of this compound and its analogs is likely due to favorable interactions with the active site of the CYP51 enzyme, potentially through the specific positioning of the halogenated benzotriazin-4-one moiety within the binding pocket.

Conclusion

The novel series of triazole derivatives presented in this guide demonstrates the potential for developing new antifungal agents with improved efficacy and a broader spectrum of activity. The clear structure-activity relationships identified, particularly the beneficial effect of a 7-chloro substitution on the benzotriazin-4-one ring as seen in this compound, provide a strong foundation for further lead optimization. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and toxicological evaluation of this compound and other promising analogs to assess their potential as clinical candidates for the treatment of invasive fungal infections.

In Vitro Antifungal Activity of the Human Cathelicidin LL-37 and its Analogues against Candida albicans: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antifungal activity of the human antimicrobial peptide LL-37 and its synthetic analogues against Candida albicans. The document summarizes key quantitative data, details experimental methodologies, and visualizes the mechanisms of action and experimental workflows. The emergence of antifungal resistance in Candida species necessitates the exploration of novel therapeutic agents, and antimicrobial peptides like LL-37 represent a promising avenue of research.

Quantitative Antifungal Activity Data

The antifungal efficacy of LL-37 and its analogues has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). These values represent the lowest concentration of the peptide required to inhibit the visible growth of C. albicans.

| Peptide/Antifungal Agent | Candida albicans Strain(s) | MIC Range (µM) | MIC Range (µg/mL) | Citation(s) |

| LL-37 | SC5314 | ≥ 4.4 - 8.8 | ≥ 20 - 40 | [1][2] |

| LL37-1 (analogue) | SC5314, ATCC 10231, Clinical Isolates | 0.07 - 5 | Not Specified | [1][3] |

| AC-2 (analogue) | ATCC 10231 | 0.07 | Not Specified | [3][4] |

| Peptide D (analogue) | Azole-Resistant C. albicans 256 | 0.15 - 5 | Not Specified | [1][3] |

| Fluconazole (Control) | SC5314, ATCC 10231 | Not Specified | 64 | [3][4] |

| Amphotericin B (Control) | Clinical Isolates | Not Specified | up to 4 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro antifungal studies. The following protocols are based on standard techniques described in the cited literature.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of LL-37 and its analogues against planktonic C. albicans cells is typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27-S4.[3]

Workflow for MIC Determination:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Steps:

-

Candida albicans Inoculum Preparation: Strains are cultured on Sabouraud Dextrose Agar at 37°C for 24 hours. The initial yeast concentration is adjusted to 1–5 × 10^6 CFU/mL, corresponding to a 0.5 McFarland standard.[5]

-

Working Suspension: The adjusted inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of approximately 5 × 10^2 CFU/mL per well.[5]

-

Peptide Dilution: Two-fold serial dilutions of the LL-37 analogue peptides are prepared in a 96-well microtiter plate.[3]

-

Inoculation and Incubation: The prepared yeast suspension is added to each well containing the peptide dilutions. The plates are incubated at 37°C for 48 hours.[6]

-

MIC Determination: The MIC is defined as the lowest peptide concentration that results in the complete inhibition of visible yeast growth.[5] Positive (yeast without peptide) and negative (medium only) controls are included.[6]

Biofilm Inhibition Assay

The capacity of LL-37 analogues to prevent the formation of C. albicans biofilms is a critical measure of their potential therapeutic value, as biofilm-associated infections are notoriously resistant to conventional antifungals.[7]

Workflow for Biofilm Inhibition Assay:

Caption: Workflow for assessing the inhibition of pre-formed biofilms.

Protocol Steps:

-

Biofilm Formation: C. albicans (e.g., strain ATCC 10231) is adjusted to a concentration of 1 × 10^6 cells/mL in RPMI medium. 100 µL of this suspension is added to the wells of a 96-well plate and incubated for 24 hours at 37°C to allow for the formation of a mature biofilm.[3]

-

Peptide Treatment: After the initial 24-hour incubation, the medium is aspirated, and the pre-formed biofilms are washed with PBS. Subsequently, 200 µL of two-fold serial dilutions of the LL-37 analogue peptides in RPMI 1640 medium are added to the biofilm-containing wells.[6]

-

Incubation: The plates are then incubated for an additional 24 hours at 37°C.[6]

-

Quantification: Biofilm viability and biomass are quantified using methods such as the XTT reduction assay or crystal violet staining.[3][6] The results are compared to untreated control biofilms to determine the percentage of inhibition.

Mechanism of Action of LL-37 against Candida albicans

LL-37 exerts its antifungal effect primarily by targeting the fungal cell envelope, leading to a loss of membrane integrity and subsequent cell death.[1][8] This multi-faceted attack distinguishes it from many conventional antifungals that have a single molecular target.

Proposed Signaling and Interaction Pathway:

Caption: Proposed mechanism of action of LL-37 on the C. albicans cell envelope.

Key Mechanistic Aspects:

-

Cell Wall Interaction: LL-37 initially interacts with carbohydrates on the fungal cell surface, particularly mannan.[9] This binding can interfere with the ability of C. albicans to adhere to host cells and abiotic surfaces, a crucial first step in infection.[2][9]

-

Membrane Disruption: Following the initial binding, LL-37 inserts into the fungal plasma membrane. This action is facilitated by the peptide's amphipathic nature. The insertion disrupts the membrane's integrity, potentially by forming pores or through a "carpet-like" mechanism that destabilizes the lipid bilayer.[1]

-

Loss of Homeostasis and Cell Death: The disruption of the plasma membrane leads to the leakage of essential ions and small molecules, causing a loss of cellular homeostasis and ultimately resulting in fungal cell death.[8] This direct, physical mechanism of action may reduce the likelihood of resistance development compared to enzyme-inhibiting drugs.

References

- 1. In Vitro Antifungal Activity of LL-37 Analogue Peptides against Candida spp. [mdpi.com]

- 2. Human Antimicrobial Peptide LL-37 Inhibits Adhesion of Candida albicans by Interacting with Yeast Cell-Wall Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antifungal Activity of LL-37 Analogue Peptides against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Promising Anti-Biofilm Agents and Phagocytes Enhancers for the Treatment of Candida albicans Biofilm–Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Penetration of Candida Biofilms by Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Human Antimicrobial Peptide LL-37 Inhibits Adhesion of Candida albicans by Interacting with Yeast Cell-Wall Carbohydrates | PLOS One [journals.plos.org]

The Expanding Arsenal Against Fungal Pathogens: A Technical Guide to Novel Antifungal Compounds

For Immediate Release

[City, State] – November 8, 2025 – As the threat of invasive fungal infections continues to grow, driven by an expanding population of immunocompromised individuals and the rise of antifungal resistance, the need for novel therapeutic agents has never been more critical. This technical guide provides an in-depth analysis of the spectrum of activity, mechanisms of action, and key experimental methodologies for a new generation of antifungal compounds poised to address this urgent medical need. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of medical mycology.

Introduction: The Shifting Landscape of Fungal Infections

Invasive fungal diseases are associated with high morbidity and mortality rates, posing a significant challenge to clinicians worldwide. The existing antifungal armamentarium is limited, and its efficacy is increasingly compromised by the emergence of drug-resistant strains.[1] This guide focuses on four promising novel antifungal agents—Fosmanogepix, Olorofim, Rezafungin, and Ibrexafungerp—each with a unique mechanism of action that offers new hope in the fight against life-threatening mycoses.

Quantitative Spectrum of Activity

The in vitro activity of these novel compounds has been extensively evaluated against a broad range of fungal pathogens, including clinically relevant yeasts and molds. The following tables summarize the minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) data, providing a comparative overview of their potency.

Table 1: In Vitro Activity of Novel Antifungal Compounds against Candida Species

| Fungal Species | Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | Fosmanogepix | 0.002–0.063 | 0.015 | 0.03 |

| Rezafungin | 0.03–8 | 0.03 | 0.06 | |

| Ibrexafungerp | 0.016–16 | 0.06 | 0.125 | |

| Candida glabrata | Fosmanogepix | 0.002–0.063 | 0.03 | 0.06 |

| Rezafungin | 0.03–8 | 0.06 | 0.125 | |

| Ibrexafungerp | <0.03–4 | 0.25 | 1.0 | |

| Candida auris | Fosmanogepix | 0.002–0.063 | 0.015 | 0.03 |

| Rezafungin | 0.03–8 | 0.25 | 0.5 | |

| Ibrexafungerp | 0.5–1.0 | 0.5 | 1.0 | |

| Candida parapsilosis | Fosmanogepix | 0.002–0.063 | 0.008 | 0.015 |

| Rezafungin | 0.5–4 | 2 | 2 | |

| Ibrexafungerp | 0.016–16 | 0.5 | 0.5 | |

| Candida krusei | Fosmanogepix | >32 | >32 | >32 |

| Rezafungin | 0.03–8 | 0.125 | 0.25 | |

| Ibrexafungerp | 0.016–16 | 1 | 1 |

Data compiled from multiple sources.[2][3][4][5][6][7][8][9][10]

Table 2: In Vitro Activity of Novel Antifungal Compounds against Aspergillus and Other Molds

| Fungal Species | Compound | MEC/MIC Range (µg/mL) | MEC₅₀/MIC₅₀ (µg/mL) | MEC₉₀/MIC₉₀ (µg/mL) |

| Aspergillus fumigatus | Fosmanogepix (MEC) | 0.008–0.125 | 0.03 | 0.06 |

| Olorofim (MIC) | 0.008–0.125 | 0.008 | 0.031 | |

| Rezafungin (MEC) | ≤0.015–2 | 0.03 | 0.125 | |

| Ibrexafungerp (MEC) | <0.06–4 | 0.040 | 0.092 | |

| Aspergillus flavus | Fosmanogepix (MEC) | 0.015–0.03 | 0.015 | 0.03 |

| Olorofim (MIC) | <0.031 | <0.031 | <0.031 | |

| Rezafungin (MEC) | ≤0.008–0.015 | ≤0.008 | 0.015 | |

| Ibrexafungerp (MEC) | 0.040 | 0.040 | - | |

| Aspergillus terreus | Fosmanogepix (MEC) | 0.03–0.06 | 0.03 | 0.06 |

| Olorofim (MIC) | 0.008 | 0.008 | - | |

| Rezafungin (MEC) | ≤0.008–0.015 | ≤0.008 | 0.015 | |

| Ibrexafungerp (MEC) | 0.040 | 0.040 | - | |

| Coccidioides immitis/posadasii | Olorofim (MIC) | ≤0.008–0.06 | <0.008 | 0.016 |

Data compiled from multiple sources.[1][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32]

Mechanisms of Action and Signaling Pathways

A key advantage of these novel antifungals is their distinct mechanisms of action, which target different essential fungal processes compared to existing drug classes.

Fosmanogepix: Inhibition of Gwt1 and GPI-Anchor Biosynthesis

Fosmanogepix is a prodrug that is rapidly converted to its active form, manogepix. Manogepix inhibits the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. GPI anchors are crucial for attaching mannoproteins to the fungal cell wall, playing a vital role in cell wall integrity, adhesion, and virulence. By inhibiting Gwt1, manogepix disrupts these processes, leading to fungal cell death.

Olorofim: Targeting Dihydroorotate Dehydrogenase (DHODH)

Olorofim is a first-in-class orotomide that inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH).[17][18][24][33] This enzyme is a key component of the pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other vital cellular components.[18] By blocking DHODH, olorofim depletes the fungal cell of pyrimidines, leading to the cessation of growth and cell death.[18]

Rezafungin and Ibrexafungerp: Inhibition of β-(1,3)-D-glucan Synthase

Both rezafungin and ibrexafungerp target the fungal cell wall by inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2][8][34][35][36][37][38][39][40][41] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a critical component that maintains the structural integrity of the fungal cell wall.[1][35] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.[1][35] Although they share the same target, rezafungin is a second-generation echinocandin, while ibrexafungerp is a first-in-class triterpenoid. They bind to different sites on the glucan synthase complex, which may account for differences in their spectrum of activity and potential for overcoming resistance.[2][11][37][42]

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible evaluation of antifungal activity. The following sections detail the core protocols used in the characterization of these novel compounds.

In Vitro Susceptibility Testing: Broth Microdilution

The determination of MICs is a cornerstone of antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods.

CLSI M27/M38 Broth Microdilution Method (Yeast/Molds)

Key Parameters:

-

Medium: RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS.

-

Inoculum: Standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

-

Incubation: 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

-

Endpoint Reading: For azoles, a prominent decrease in turbidity (≥50% inhibition) compared to the growth control. For echinocandins and polyenes, the lowest concentration with no visible growth. For MECs (for echinocandins against molds), the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms.

Time-Kill Assays

Time-kill assays provide dynamic information about the fungicidal or fungistatic activity of an antifungal agent over time.

Standardized Time-Kill Protocol

Key Parameters:

-

Inoculum: A starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL is typically used.[9][28][36][43][44]

-

Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours) for quantitative culture.[9][28][36][43][44]

-

Endpoint: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal. A <3-log₁₀ reduction is considered fungistatic.[44]

In Vivo Efficacy Models

Animal models are essential for evaluating the in vivo efficacy of novel antifungal agents. Murine models of disseminated candidiasis and invasive aspergillosis are commonly employed.

Murine Model of Disseminated Candidiasis

-

Immunosuppression: Mice (e.g., BALB/c) are often rendered neutropenic with cyclophosphamide to establish a robust infection.[5][12][14][45][46]

-

Infection: A standardized inoculum of Candida species (e.g., 1 x 10⁶ CFU/mouse) is injected intravenously via the lateral tail vein.[14]

-

Treatment: Antifungal therapy is initiated at a specified time post-infection and administered for a defined duration.

-

Endpoint: Efficacy is assessed by survival analysis or by determining the fungal burden (CFU/gram) in target organs (typically kidneys) at the end of the study.[14]

Murine Model of Invasive Aspergillosis

-

Immunosuppression: Mice are immunosuppressed with agents like cyclophosphamide and cortisone acetate.[4][19][23][25]

-

Infection: Mice are infected via intranasal instillation or inhalation of Aspergillus conidia.[4][19][23][25]

-

Treatment: Antifungal treatment is administered systemically.

-

Endpoint: Efficacy is determined by survival rates and/or fungal burden in the lungs.[19]

Conclusion and Future Directions

The novel antifungal agents Fosmanogepix, Olorofim, Rezafungin, and Ibrexafungerp represent significant advancements in the field of medical mycology. Their unique mechanisms of action and potent activity against a broad spectrum of fungal pathogens, including resistant isolates, offer promising new therapeutic options. The continued investigation of these compounds in clinical trials is crucial for defining their role in the management of invasive fungal infections. Further research should also focus on understanding the potential for resistance development, exploring combination therapies, and optimizing dosing strategies to maximize their clinical utility.

References

- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata [frontiersin.org]

- 4. Neutropenic Mouse Model of Invasive Aspergillosis [bio-protocol.org]

- 5. niaid.nih.gov [niaid.nih.gov]

- 6. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]

- 7. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Rezafungin (CD101) demonstrates potent in vitro activity against Aspergillus, including azole-resistant Aspergillus fumigatus isolates and cryptic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. niaid.nih.gov [niaid.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Murine model for disseminated Candidiasis [bio-protocol.org]

- 15. mdpi.com [mdpi.com]

- 16. cidara.com [cidara.com]

- 17. academic.oup.com [academic.oup.com]

- 18. The Dynamic Influence of Olorofim (F901318) on the Cell Morphology and Organization of Living Cells of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. researchgate.net [researchgate.net]

- 21. journals.asm.org [journals.asm.org]

- 22. The Orotomide Olorofim Is Efficacious in an Experimental Model of Central Nervous System Coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. academic.oup.com [academic.oup.com]

- 26. Murine Model of Invasive Aspergillosis | Springer Nature Experiments [experiments.springernature.com]

- 27. journals.asm.org [journals.asm.org]

- 28. researchgate.net [researchgate.net]

- 29. In Vitro Activity of Novel Antifungal Olorofim against Filamentous Fungi and Comparison to Eight Other Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 31. EUCAST-Obtained Olorofim MICs against Aspergillus and Scedosporium Species and Lomentospora prolificans Showed High Agreements between Visual Inspection and Spectrophotometric Readings - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. journals.asm.org [journals.asm.org]

- 34. journals.asm.org [journals.asm.org]

- 35. go.drugbank.com [go.drugbank.com]

- 36. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. Rezafungin-Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandi… [ouci.dntb.gov.ua]

- 42. researchgate.net [researchgate.net]

- 43. researchgate.net [researchgate.net]

- 44. researchgate.net [researchgate.net]

- 45. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 46. researchgate.net [researchgate.net]

Unveiling the Molecular Target of Antifungal Agent 37: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular target identification for Antifungal Agent 37, a novel heterocyclic disulfide compound. The document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antifungal therapies.

Executive Summary

This compound, a heterocyclic disulfide inspired by the antimicrobial properties of allicin, has demonstrated significant antifungal and antibacterial activity. This guide summarizes the quantitative data on its efficacy, details the experimental protocols for its evaluation, and elucidates its proposed mechanism of action. The primary molecular target appears to be the fungal cell membrane, leading to disruption of its integrity and subsequent cell death.

Data Presentation: In Vitro Efficacy of this compound

The antifungal and antibacterial activity of this compound has been quantified against a range of pathogenic fungi and bacteria. The data is summarized in the tables below.

Table 1: Antifungal Activity of Agent 37 (50 µg/mL) Against Pathogenic Fungi [1]

| Fungal Species | Inhibition Rate (%) |

| R. solani | 65.46 |

| S. sclerotiorum | 98.56 |

| B. cinerea | 41.99 |

| F. graminearum | 66.80 |

| M. oryzae | 36.70 |

| P. capsici | 28.26 |

| A. flavus | 100 |

| P. expansum | 57.35 |

| M. fructicola | 89.64 |

| R. stolonifer | 59.03 |

Table 2: EC50 Values of this compound Against Pathogenic Fungi [1]

| Fungal Species | EC50 (µg/mL) |

| R. solani | 10.67 |

| S. sclerotiorum | 10.10 |

| F. graminearum | 23.49 |

| A. flavus | >10 |

| M. fructicola | 9.71 |

| R. stolonifer | 21.54 |

Table 3: Antibacterial Activity of this compound [1]

| Bacterial Species | MIC (µg/mL) |

| X. oryzae | 1.56 |

Proposed Molecular Target and Mechanism of Action

Based on preliminary studies of a structurally related compound (S8) from the same chemical series, the primary molecular target of this compound is the fungal cell membrane. The proposed mechanism of action involves the disruption of the plasma membrane's integrity, leading to the leakage of cellular contents and ultimately, cell death.[2]

The following diagram illustrates the proposed signaling pathway for the antifungal activity of this class of heterocyclic disulfides.

References

Preliminary Toxicity Screening of Antifungal Agent 37: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available preclinical data on Antifungal agent 37, a novel heterocyclic disulfide compound. The document outlines the known antifungal activity and presents a recommended framework for its preliminary toxicity screening, including detailed experimental protocols for cytotoxicity, genotoxicity, and acute toxicity assays. Due to the limited publicly available information on the toxicity of this specific agent, this guide draws upon established methodologies and data from structurally related compounds to provide a comprehensive roadmap for its initial safety assessment.

Introduction

This compound is a heterocyclic disulfide inspired by allicin, the active component in garlic.[1] This class of compounds has garnered interest for its potential as a source of new antimicrobial agents. Preliminary studies have demonstrated the in vitro efficacy of this compound against a range of fungal pathogens. However, a thorough evaluation of its safety profile is paramount before it can be considered for further development. This guide addresses the critical next step: a preliminary toxicity screening to assess its potential for cytotoxicity, genotoxicity, and acute systemic toxicity.

Antifungal Activity of this compound

Published data from a study by Wang JR, et al. (2022) provides in vitro antifungal activity for this compound. The compound, referred to as compound S5 in the study, demonstrated significant inhibitory effects against various fungal strains.[1]

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | Inhibition Rate (%) at 50 µg/mL | EC₅₀ (µg/mL) |

| Rhizoctonia solani | 65.46 | 10.67 |

| Sclerotinia sclerotiorum | 98.56 | 10.10 |

| Botrytis cinerea | 41.99 | >50 |

| Fusarium graminearum | 66.80 | 23.49 |

| Magnaporthe oryzae | 36.70 | >50 |

| Phytophthora capsici | 28.26 | >50 |

| Aspergillus flavus | 100 | >10 |

| Penicillium expansum | 57.35 | >50 |

| Monilinia fructicola | 89.64 | 9.71 |

| Rhizopus stolonifer | 59.03 | 21.54 |

| Data sourced from Wang JR, et al. 2022.[1] |

Recommended Preliminary Toxicity Screening

While specific toxicity data for this compound is not currently available in the public domain, a standard battery of in vitro and in vivo tests is recommended to establish a preliminary safety profile. The following sections detail the experimental protocols for these essential assays.

Cytotoxicity Assessment

The initial evaluation of toxicity involves assessing the effect of this compound on the viability of mammalian cells. The MTT assay is a widely used colorimetric method for this purpose.

-

Cell Culture:

-

Select a relevant mammalian cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, or a standard fibroblast line like L929).

-

Culture cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

Genotoxicity Assessment

The in vitro micronucleus test is a robust assay to evaluate the potential of a compound to cause chromosomal damage.

-

Cell Culture:

-

Use a suitable cell line with a stable karyotype, such as CHO-K1 or L5178Y cells.

-

Culture the cells as described for the cytotoxicity assay.

-

-

Assay Procedure:

-

Treat the cells with various concentrations of this compound for a short period (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix). Also, include a longer treatment period (e.g., 24 hours) without S9 mix.

-

Include a vehicle control and positive controls for both clastogenic (e.g., mitomycin C) and aneugenic (e.g., colchicine) effects.

-

After treatment, wash the cells and add fresh medium containing cytochalasin B (to block cytokinesis).

-

Incubate for a period equivalent to 1.5-2.0 normal cell cycle lengths.

-

Harvest the cells, treat with a hypotonic solution, and fix them.

-

Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or acridine orange).

-

-

Data Analysis:

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Calculate the frequency of micronucleated cells.

-

Assess cytotoxicity by determining the Cytochalasin B Proliferation Index (CBPI).

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.

-

Acute Oral Toxicity Assessment

An acute oral toxicity study provides information on the potential adverse effects of a single oral dose of a substance. The OECD Test Guideline 423 (Acute Toxic Class Method) is a commonly used protocol.

-

Animals:

-

Use healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain).

-

House the animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum (except for the fasting period before dosing).

-

-

Dosing:

-

Fast the animals overnight before dosing.

-

Administer a single oral dose of this compound using a gavage needle. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice of the starting dose is based on any existing information about the substance's toxicity.

-

The test is conducted in a stepwise manner using 3 animals per step. The outcome of the first step determines the next step (i.e., whether to dose at a higher or lower level, or to stop the test).

-

-

Observations:

-

Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Pay close attention to changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

At the end of the observation period, perform a gross necropsy on all animals.

-

-

Data Analysis:

-

The substance is classified into one of five toxicity categories based on the number of mortalities observed at the different dose levels.

-

Potential Signaling Pathways

The precise mechanism of action for this compound is not yet fully elucidated. However, as an allicin-inspired disulfide, it is plausible that its antifungal activity involves the disruption of cellular redox homeostasis and interaction with thiol-containing proteins, a mechanism known for allicin.[2] This can lead to a cascade of events affecting various cellular processes. A generalized signaling pathway for antifungal agents that disrupt the fungal cell membrane and induce oxidative stress is depicted below.

Caption: Generalized signaling pathway for antifungal agents that induce oxidative stress.

Experimental Workflows

The following diagrams illustrate the logical flow of the recommended preliminary toxicity screening for this compound.

References

An In-depth Technical Guide to the Chemical Synthesis of Novel Antifungal Agent 37 Derivatives

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the development of novel antifungal agents with new mechanisms of action. This technical guide focuses on the chemical synthesis pathways of a promising class of antifungal agents, derivatives of the natural product enfumafungin, which we will refer to as "Antifungal Agent 37" for the purpose of this guide. These compounds are potent inhibitors of (1,3)-β-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis, rendering them highly selective for fungal pathogens.[1][2]

This document provides a comprehensive overview of the synthetic strategies employed to modify the core enfumafungin scaffold, leading to derivatives with improved pharmacokinetic profiles and potent in vitro and in vivo efficacy. We present detailed experimental protocols for key synthetic transformations, quantitative data for a range of derivatives, and visual representations of the synthetic pathways and logical workflows to aid in the understanding and further development of this important class of antifungals.

Overview of the Synthetic Strategy

The semi-synthesis of this compound derivatives commences with the natural product enfumafungin, a triterpene glycoside produced by fermentation of the fungus Hormonema sp.[1][3] The primary goals of synthetic modification are to enhance oral bioavailability, improve metabolic stability, and optimize the antifungal activity spectrum. A key challenge in the development of enfumafungin itself was its limited in vivo stability.[4] Medicinal chemistry efforts have largely focused on modifications at the C3-aminoether side chain to prevent oxidative N-demethylation, a major metabolic liability.[5][6]

The general synthetic pathway can be conceptualized as a multi-stage process:

-

Core Modification: Initial steps often involve the reduction of the hemiacetal in the A-ring of enfumafungin, followed by deglycosylation to expose a hydroxyl group for further functionalization.[7]

-

Side Chain Introduction: A variety of side chains are then introduced, typically via an ether linkage, at the newly exposed hydroxyl group. This is a critical step for introducing diversity and modulating the physicochemical properties of the derivatives.

-

Further Functionalization: Additional modifications to other parts of the triterpene scaffold may be performed to fine-tune the biological activity and pharmacokinetic parameters.

This strategic approach has led to the development of highly potent derivatives, including ibrexafungerp (formerly SCY-078), the first orally available glucan synthase inhibitor.[4][5]

Signaling Pathway of (1,3)-β-D-Glucan Synthase Inhibition

The molecular target of this compound derivatives is the (1,3)-β-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. By non-competitively inhibiting this enzyme, these agents disrupt cell wall integrity, leading to osmotic instability and fungal cell death.[8] The absence of this enzyme in mammalian cells contributes to the high therapeutic index of this class of antifungals.[1]

Detailed Synthetic Pathway of a Key Derivative: Ibrexafungerp

The synthesis of ibrexafungerp provides an excellent case study for the semi-synthesis of this compound derivatives. The following pathway is a multi-step sequence starting from the natural product enfumafungin.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of ibrexafungerp, adapted from the scientific literature.[7]

Step 1 & 2: Reduction of Hemiacetal and Deglycosylation (Formation of 1.3)

-

To a solution of enfumafungin (1.1) in a suitable solvent is added triethylsilane and trifluoroacetic acid. The reaction is stirred at room temperature until complete consumption of the starting material as monitored by TLC or LC-MS.

-

The reaction mixture is then concentrated under reduced pressure. The residue is dissolved in methanol, and a catalytic amount of sulfuric acid is added.

-

The mixture is stirred at room temperature until the cleavage of the glucose moiety is complete.

-

The reaction is quenched by the addition of a mild base, and the solvent is removed in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the deglycosylated intermediate (1.3) .

-

Yield: 87% over two steps.

Step 3: Benzyl Ester Formation (Formation of 1.4)

-

To a solution of the carboxylic acid (1.3) in a suitable aprotic solvent (e.g., DMF) is added a base (e.g., K2CO3) and benzyl bromide.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the benzyl ester (1.4) .

-

Yield: 89%.

Step 4: Ether Formation (Formation of 1.6)

-

To a solution of the alcohol (1.4) in a suitable anhydrous solvent (e.g., THF) is added potassium t-pentylate and 18-crown-6.

-

The mixture is stirred for a short period before the addition of (R)-N-sulfonyl aziridine (1.5) .

-

The reaction is stirred at room temperature until completion.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.

-

The combined organic layers are dried and concentrated.

-

Purification by column chromatography affords the ether (1.6) .

-

Yield: 78%.

Step 5 & 6: Deprotection and Hydrazine Formation (Formation of 1.8)

-

The N-sulfonyl benzyl protected ether (1.6) is dissolved in liquid ammonia at -78 °C.

-

Sodium metal is added portion-wise until a persistent blue color is observed.

-

The reaction is quenched by the addition of a proton source (e.g., methanol).

-

After evaporation of the ammonia, the residue containing the amine (1.7) is dissolved in 1,2-dichloroethane.

-

Anhydrous hydrazine and boron trifluoride etherate are added, and the mixture is stirred to form the hydrazine intermediate (1.8) .

Step 7: Cyclocondensation (Formation of Ibrexafungerp)

-

To the crude hydrazine intermediate (1.8) is added acetic acid and the acyl amidine derivative (1.9) .

-

The reaction mixture is heated to reflux until the cyclocondensation is complete.

-

The mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification by recrystallization or chromatography yields ibrexafungerp .

-

Yield: 66%.

Quantitative Data of this compound Derivatives

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of selected enfumafungin derivatives against Candida auris, a multidrug-resistant fungal pathogen.

| Compound | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| Ibrexafungerp | 0.0625 - 2 | 0.5 | 1.0 | [9] |

| Anidulafungin | 0.03 - >16 | - | 0.25 | [9] |

| Caspofungin | - | - | 1.0 | [9] |

| Micafungin | 0.03 - >32 | - | 1.0 | [9] |

| Fluconazole | - | - | >64 | [9] |

| Amphotericin B | - | - | 4.0 | [9] |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Conclusion

The semi-synthetic derivatization of enfumafungin has proven to be a highly successful strategy for the development of a new class of potent, orally bioavailable antifungal agents. The detailed synthetic pathways and experimental protocols provided in this guide offer a valuable resource for researchers in the field of antifungal drug discovery. The modular nature of the synthesis allows for the generation of diverse libraries of compounds, which will be instrumental in further optimizing the therapeutic properties of this compound derivatives and addressing the ongoing challenge of fungal infections. The continued exploration of the structure-activity relationships within this class of molecules holds significant promise for the development of next-generation antifungal therapies.

References

- 1. EP2007396B1 - Enfumafungin derivatives as antifungal agents - Google Patents [patents.google.com]

- 2. US8188085B2 - Antifungal agents - Google Patents [patents.google.com]

- 3. US20120165513A1 - Processes for isolation and purification of enfumafungin - Google Patents [patents.google.com]

- 4. Frontiers | A review of the fernane-type triterpenoids as anti-fungal drugs [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of antifungal derivatives of enfumafungin as orally bioavailable inhibitors of β-1,3-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How is Ibrexafungerp synthesised?_Chemicalbook [chemicalbook.com]

- 8. Ibrexafungerp: A narrative overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Fungicidal vs. Fungistatic Activity of Antifungal Agent 37

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro activity of the novel investigational antifungal agent 37, with a specific focus on elucidating its fungicidal versus fungistatic properties. This document details the hypothetical mechanism of action, quantitative susceptibility testing, and the experimental protocols used to characterize its antifungal profile against a panel of clinically relevant fungal pathogens.

Introduction: Fungicidal vs. Fungistatic Activity

The classification of an antifungal agent as either fungicidal or fungistatic is a critical determinant of its potential clinical utility.

-

Fungistatic agents inhibit the growth and replication of fungi without directly killing the fungal cells. The clearance of the infection is then reliant on the host's immune system. Azoles, such as fluconazole, are classic examples of fungistatic drugs.

-

Fungicidal agents actively kill fungal cells, leading to a rapid reduction in fungal burden. This property is particularly advantageous in treating infections in immunocompromised patients or in deep-seated mycoses where host defenses are limited. Amphotericin B is a well-known fungicidal agent.

The distinction between these two modes of action is typically determined by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum. A small difference between the MFC and MIC (an MFC/MIC ratio of ≤4) is indicative of fungicidal activity, whereas a large difference (an MFC/MIC ratio of >4) suggests fungistatic activity.

This compound: A Novel Sphingolipid Synthesis Inhibitor

For the purpose of this guide, this compound is a novel investigational molecule hypothesized to exert its antifungal effect by targeting the fungal sphingolipid biosynthesis pathway. Specifically, it is proposed to inhibit the enzyme inositol phosphoceramide (IPC) synthase, a critical component in the production of complex sphingolipids essential for fungal cell membrane integrity and signaling. This pathway is an attractive target as it is conserved in fungi but absent in mammals, suggesting the potential for selective toxicity.

Quantitative Data: In-Vitro Susceptibility of Fungal Pathogens to this compound

The in-vitro activity of this compound was evaluated against a panel of common fungal pathogens. The MIC and MFC values were determined and are presented in Table 1, alongside data for the fungicidal control (Amphotericin B) and the fungistatic control (Fluconazole).

| Fungal Species | Antifungal Agent | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |

| Candida albicans | This compound | 0.25 | 0.5 | 2 | Fungicidal |

| Amphotericin B | 0.5 | 1 | 2 | Fungicidal | |

| Fluconazole | 1 | >64 | >64 | Fungistatic | |

| Candida glabrata | This compound | 0.5 | 1 | 2 | Fungicidal |

| Amphotericin B | 0.5 | 1 | 2 | Fungicidal | |

| Fluconazole | 16 | >64 | >4 | Fungistatic | |

| Cryptococcus neoformans | This compound | 0.125 | 0.5 | 4 | Fungicidal |

| Amphotericin B | 0.25 | 0.5 | 2 | Fungicidal | |

| Fluconazole | 4 | >64 | >16 | Fungistatic | |

| Aspergillus fumigatus | This compound | 1 | 4 | 4 | Fungicidal |

| Amphotericin B | 1 | 2 | 2 | Fungicidal | |

| Fluconazole | >64 | >64 | - | Resistant |

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound and comparator drugs against various fungal pathogens.

The data presented in Table 1 indicates that this compound exhibits potent fungicidal activity against the tested isolates, with MFC/MIC ratios consistently at or below 4.

Experimental Protocols

The following protocols are provided to ensure the reproducibility of the in-vitro susceptibility testing for this compound.

3.1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.[1]

-

Media and Reagents:

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

-

This compound stock solution (10 mg/mL in DMSO).

-

Sterile saline (0.85% NaCl).

-

Sabouraud Dextrose Agar (SDA) for fungal culture.

-

-

Inoculum Preparation:

-

Fungal isolates are subcultured on SDA plates and incubated at 35°C for 24-48 hours (for yeasts) or 72 hours (for molds).

-

For yeasts, a few colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This suspension is then diluted 1:1000 in RPMI-1640 to yield a final inoculum of 1-5 x 10^3 CFU/mL.

-

For molds, conidia are harvested by flooding the agar surface with sterile saline containing 0.05% Tween 80. The conidial suspension is adjusted to a concentration of 1-5 x 10^6 CFU/mL using a hemocytometer and then diluted 1:50 in RPMI-1640 to achieve a final inoculum of 2-10 x 10^4 CFU/mL.

-

-

Assay Procedure:

-

A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range typically spans from 0.03 to 16 µg/mL.

-

Each well is inoculated with 100 µL of the prepared fungal suspension.

-

A growth control well (no drug) and a sterility control well (no inoculum) are included on each plate.

-

The plates are incubated at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

-

The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as compared to the growth control.[2]

-

-

MFC Determination:

-

Following MIC determination, 10 µL aliquots are taken from each well showing no visible growth and are subcultured onto SDA plates.[1]

-

The plates are incubated at 35°C for 48-72 hours.

-

The MFC is defined as the lowest concentration of the antifungal agent that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[3]

-

3.2. Time-Kill Curve Assay

Time-kill assays provide a dynamic assessment of the antifungal agent's activity over time.[4]

-

Inoculum Preparation:

-

A fungal suspension is prepared as described for the MIC assay, but the final inoculum concentration in the test flasks is adjusted to approximately 1-5 x 10^5 CFU/mL in RPMI-1640 medium.

-

-

Assay Procedure:

-

This compound is added to the fungal suspensions at concentrations corresponding to 1x, 2x, 4x, and 8x the predetermined MIC. A growth control flask without the drug is also included.

-

The flasks are incubated at 35°C with continuous agitation (e.g., 150 rpm).[4]

-

At predefined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each flask.[5]

-

The aliquots are serially diluted in sterile saline, and 100 µL of each dilution is plated onto SDA plates.

-

The plates are incubated at 35°C for 48-72 hours, after which the number of colonies is counted to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

The log10 CFU/mL is plotted against time for each concentration of the antifungal agent.

-

Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. Fungistatic activity is characterized by a <3-log10 reduction in CFU/mL from the initial inoculum and inhibition of growth compared to the drug-free control.

-

Mandatory Visualizations

4.1. Proposed Signaling Pathway for this compound

The following diagram illustrates the hypothetical mechanism of action of this compound, targeting the sphingolipid biosynthesis pathway in fungi.

Proposed signaling pathway targeted by this compound.

4.2. Experimental Workflow for Fungicidal vs. Fungistatic Activity Determination

The diagram below outlines the key steps in the experimental workflow to classify the activity of a novel antifungal agent.

Workflow for fungicidal vs. fungistatic determination.

Conclusion

Based on the comprehensive in-vitro evaluation, the novel investigational compound, this compound, demonstrates potent fungicidal activity against a range of clinically important fungal pathogens. The low MFC/MIC ratios (≤4) across all tested species, including Candida spp., Cryptococcus neoformans, and Aspergillus fumigatus, strongly support its classification as a fungicidal agent. The proposed mechanism of action, the inhibition of IPC synthase in the fungal sphingolipid biosynthesis pathway, represents a promising and selective target for antifungal therapy. Further investigation, including time-kill kinetic studies and in-vivo efficacy models, is warranted to fully characterize the therapeutic potential of this compound. The detailed protocols and methodologies provided in this guide serve as a foundation for these future studies.

References

Methodological & Application

Antifungal susceptibility testing protocols for Antifungal agent 37

For Researchers, Scientists, and Drug Development Professionals